2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone , also known by its CAS number 1219188-40-5, is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound is depicted as follows:
Component | Description |
---|---|
Molecular Formula | C22H28ClN3O3S2 |
Molecular Weight | 482.1 g/mol |
Functional Groups | Dimethylphenyl, methylsulfonyl, benzo[d]thiazole, piperazine |
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:
1. Antitumor Activity
Several studies have reported that thiazole derivatives, including those containing the benzo[d]thiazole moiety, demonstrate significant antitumor properties. The presence of electron-donating groups such as methyl on the phenyl ring enhances cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to the target compound have shown IC50 values below 1 µg/mL against cancer cell lines such as A-431 and Jurkat cells, indicating potent antiproliferative effects .
2. Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. The structural features of the compound may contribute to its efficacy in seizure models:
- Seizure Protection : Analogous compounds have demonstrated effective seizure protection in electroshock tests with median effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg .
3. Neuropharmacological Effects
The piperazine ring in the compound suggests potential interactions with central nervous system receptors:
- Receptor Affinity : Structure-activity relationship studies indicate that modifications to the piperazine structure can enhance binding affinity to neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring is associated with increased activity against tumor cells and contributes to improved pharmacokinetic properties.
- Methylsulfonyl Group : This group enhances solubility and bioavailability, which are critical for therapeutic effectiveness.
Case Studies
Recent studies have highlighted the biological potential of similar compounds:
- Antitumor Study : A study involving thiazole-linked compounds showed that modifications at specific positions on the phenyl ring significantly influenced cytotoxicity against cancer cells. The most active compounds had electron-withdrawing groups at strategic positions, enhancing their effectiveness .
- Anticonvulsant Research : In a comparative analysis of thiazole derivatives, certain analogues exhibited remarkable anticonvulsant properties in animal models, suggesting that similar modifications could enhance the efficacy of our target compound .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-4-5-17(16(2)12-15)13-21(26)24-8-10-25(11-9-24)22-23-19-7-6-18(30(3,27)28)14-20(19)29-22/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUERLLDDADYBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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